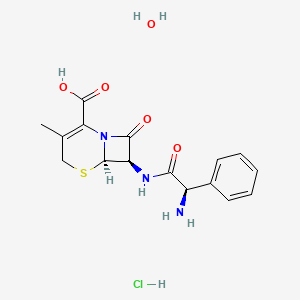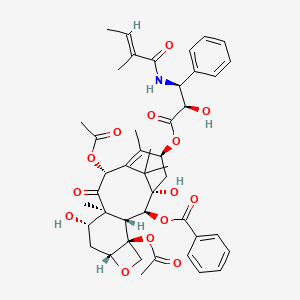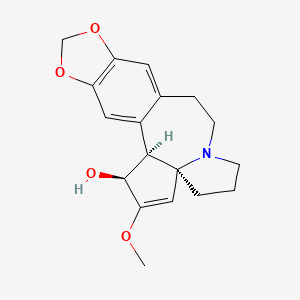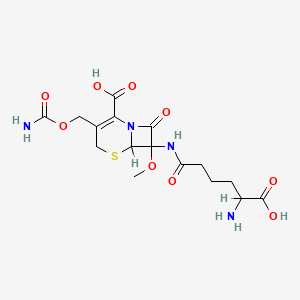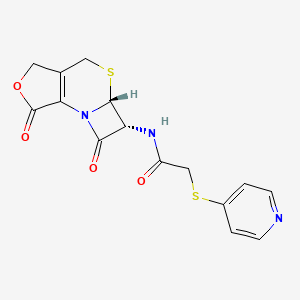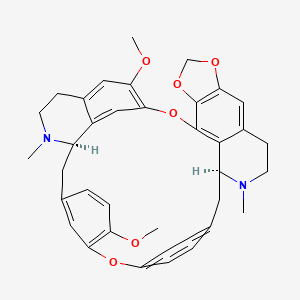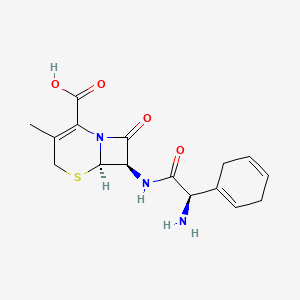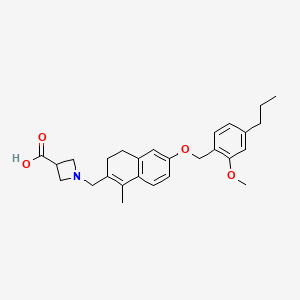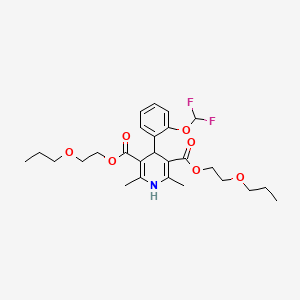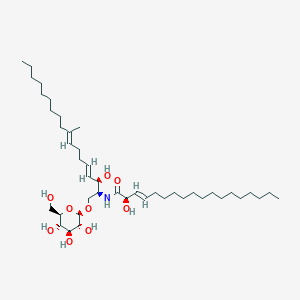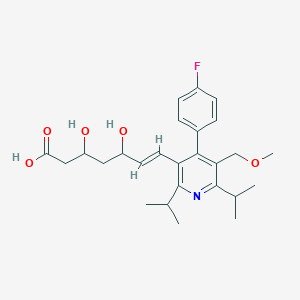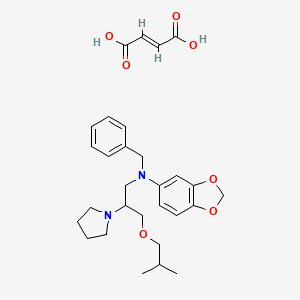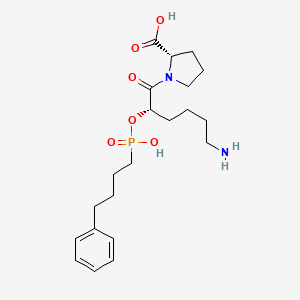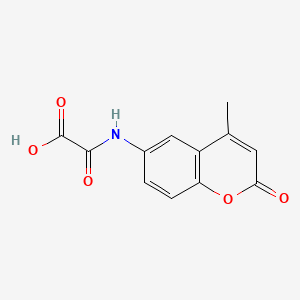
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cgp 13143 is a bio-active chemical.
Applications De Recherche Scientifique
Aryloxyacetic Acid Derivatives
A study by Kitagawa et al. (1991) synthesized di- and tri-substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, exhibiting potent natriuretic and uricosuric activities. This research highlights the potential of these compounds in the development of diuretics with uricosuric effects (Kitagawa et al., 1991).
Antibacterial Activity of Benzoxazine Analogues
Kadian et al. (2012) investigated 1,4-Benzoxazine analogues for their antibacterial properties. The study synthesized compounds like [(3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid], showing significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Kadian, Maste & Bhat, 2012).
Antimicrobial Activity of Benzothiazine Derivatives
A study by Kalekar et al. (2011) synthesized (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid derivatives, demonstrating significant antibacterial and antifungal activities. This research contributes to the exploration of new antimicrobial agents (Kalekar, Bhat & Koli, 2011).
Antimicrobial Screening of Pyridines
Mulwad and Satwe (2004) conducted a study on chalcones of 4-hydroxycoumarin, producing compounds like 4-hydroxy-2-oxo-3-(1'-oxo-3'-phenylprop-2'-enyl)-2H-[1]-benzopyran with significant antibacterial activities. These findings suggest their utility in antimicrobial therapies (Mulwad & Satwe, 2004).
Synthesis of Biologically Active Indole Derivatives
Research by Mulwad et al. (2011) involved synthesizing biologically active indole derivatives using 6-aminocoumarins. These compounds displayed notable antibacterial and antifungal activities, offering potential in antimicrobial drug development (Mulwad, Parmar & Mir, 2011).
Local Anesthetic and Antiaggregating Activities
Mosti et al. (1994) explored ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates for their local anesthetic and platelet antiaggregating activities, indicating their potential in various therapeutic applications (Mosti et al., 1994).
Transformation of Carbonsäureester
Ivanov and Bojilowa (1978) discussed the transformation of 2-Oxo-2H-1-benzopyran-3-carbonsäureester into esters of 2-Oxo-4-chromanacetic acid. This study contributes to the understanding of the rearrangement mechanisms in organic chemistry (Ivanov & Bojilowa, 1978).
Thiazolo-Benzopyranyl-s-Triazine Derivatives
Mulwad and Shirodkar (2003) synthesized 6-Amino-2-oxo-2H [1]-benzopyran derivatives with significant antibacterial activity. This research provides insights into the development of new antimicrobial agents (Mulwad & Shirodkar, 2003).
Propriétés
Numéro CAS |
75919-69-6 |
|---|---|
Nom du produit |
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- |
Formule moléculaire |
C12H9NO5 |
Poids moléculaire |
247.2 g/mol |
Nom IUPAC |
2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
Clé InChI |
XPKFKLSUAKCMOS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
75919-69-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CGP 13143 CGP-13143 N-(4-methyl-7-coumarinyl)oxalic acid amide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



